Methyl 4-hydroxyquinazoline-6-carboxylate

概要

説明

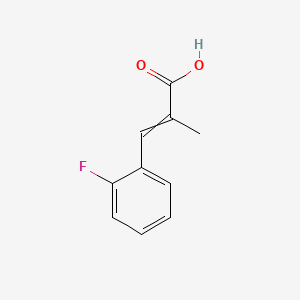

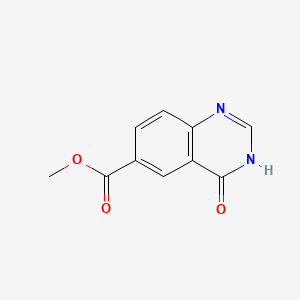

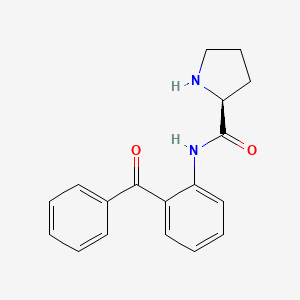

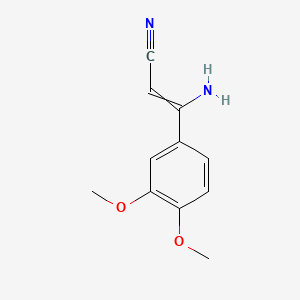

“Methyl 4-hydroxyquinazoline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is methyl 4-oxo-3,4-dihydro-6-quinazolinecarboxylate .

Physical And Chemical Properties Analysis

“Methyl 4-hydroxyquinazoline-6-carboxylate” has a molecular weight of 204.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results. These properties can be determined experimentally or predicted using computational chemistry tools.科学的研究の応用

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” is used in the synthesis of novel 4-Hydroxyquinazoline derivatives, which are designed to enhance sensitivity in primary PARPi-resistant cells . These derivatives are being studied for their potential as potent PARP inhibitors that can overcome PARPi resistance .

Methods of Application or Experimental Procedures

The compound B1, a 4-Hydroxyquinazoline derivative, was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .

Results or Outcomes Obtained

An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . An acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .

Application in Synthesis of Quinolines

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can be used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry .

Methods of Application or Experimental Procedures

One method for the synthesis of quinolines involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Results or Outcomes Obtained

This method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Application in Synthesis of 4-Hydroxy-2-quinolones

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can also be used in the synthesis of 4-Hydroxy-2-quinolones . These compounds have various applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 4-Hydroxy-2-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

Results or Outcomes Obtained

This method provides a straightforward way to synthesize 4-Hydroxy-2-quinolones .

Application in Synthesis of Quinolines

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can be used in the synthesis of quinolines . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry, as well as in the field of industrial chemistry .

Methods of Application or Experimental Procedures

One method for the synthesis of quinolines involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Results or Outcomes Obtained

This method provides a rapid and efficient way to synthesize various carbonitrile quinoline/benzo[h]quinoline derivatives .

Application in Synthesis of 4-Hydroxy-2-quinolones

Summary of the Application

“Methyl 4-hydroxyquinazoline-6-carboxylate” can also be used in the synthesis of 4-Hydroxy-2-quinolones . These compounds have various applications in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 4-Hydroxy-2-quinolones can be achieved through the reaction of anilines using malonic acid equivalents .

Results or Outcomes Obtained

This method provides a straightforward way to synthesize 4-Hydroxy-2-quinolones .

将来の方向性

Quinazoline derivatives, including “Methyl 4-hydroxyquinazoline-6-carboxylate”, have attracted significant interest due to their broad spectrum of pharmacological activities . Future research could focus on exploring the potential of these compounds as therapeutic agents, optimizing their synthesis methods, and investigating their mechanisms of action .

特性

IUPAC Name |

methyl 4-oxo-3H-quinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKJJWQKQGSQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyquinazoline-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)